
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.7136 It is a derivative of tetrahydropyran and is known for its unique structural features, which include a methoxy group and a dimethyloxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride typically involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. Subsequent elimination of the ester group and reduction with lithium aluminum hydride (LiAlH4) produces the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group and amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethyloxan-4-yl)methanamine hydrochloride: A similar compound with a slightly different structure and properties.
3-(2,2-Dimethyloxan-4-yl)-4-methylpentanenitrile: Another related compound with distinct chemical and biological properties.
Uniqueness
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride is unique due to its specific structural features, such as the methoxy group and the dimethyloxane ring
Propiedades
Fórmula molecular |
C9H20ClNO2 |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
(4-methoxy-2,2-dimethyloxan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)6-9(7-10,11-3)4-5-12-8;/h4-7,10H2,1-3H3;1H |
Clave InChI |
PLVLFZFNUNYQHP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CN)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



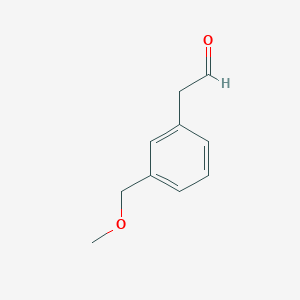
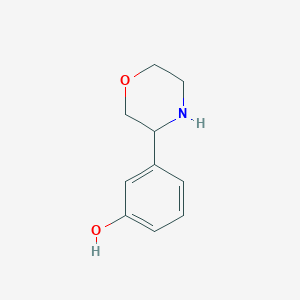
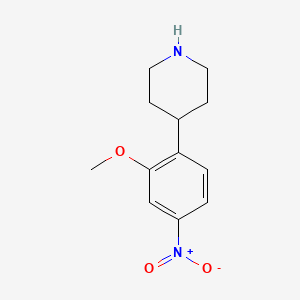


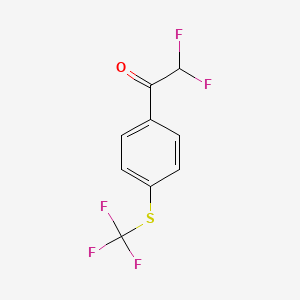
![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)

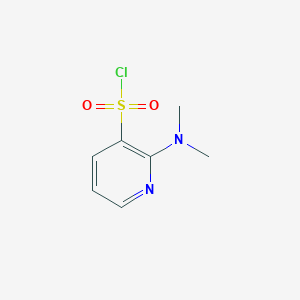
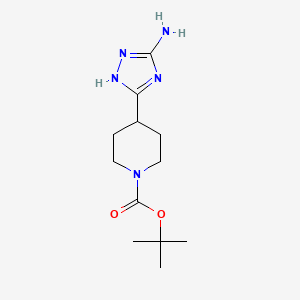
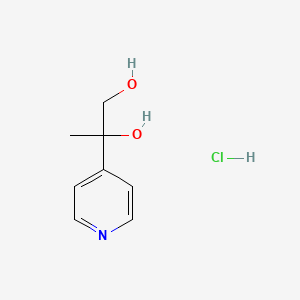
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)

